![molecular formula C45H60N4O11 B13838704 (2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)
(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desisobutyl-N-propyl Rifabutin is a derivative of rifabutin, an antibiotic used primarily to treat mycobacterial infections. This compound is characterized by its molecular formula C45H60N4O11 and a molecular weight of 832.978 . It is a member of the rifamycin class of antibiotics, known for their broad-spectrum antibacterial activity.
Vorbereitungsmethoden
The synthesis of N-Desisobutyl-N-propyl Rifabutin involves multiple steps, starting from rifabutinThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods are designed to optimize these conditions for large-scale manufacturing, ensuring consistency and quality.
Analyse Chemischer Reaktionen
N-Desisobutyl-N-propyl Rifabutin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
N-Desisobutyl-N-propyl Rifabutin has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of rifamycin derivatives.
Biology: Researchers use this compound to investigate the mechanisms of antibiotic resistance in mycobacteria.
Medicine: It serves as a model compound for developing new antibiotics with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of N-Desisobutyl-N-propyl Rifabutin involves the inhibition of DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth and cell death . The compound specifically targets the bacterial RNA polymerase without affecting the mammalian enzyme, making it effective against a wide range of bacterial infections.
Vergleich Mit ähnlichen Verbindungen
N-Desisobutyl-N-propyl Rifabutin is unique among rifamycin derivatives due to its specific structural modifications. Similar compounds include:
Rifampicin: Another rifamycin antibiotic with a broader spectrum of activity but different pharmacokinetic properties.
Rifabutin: The parent compound, used primarily for treating mycobacterial infections in HIV-positive patients.
Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.
N-Desisobutyl-N-propyl Rifabutin stands out due to its modified side chains, which may confer unique pharmacological properties and potential advantages in specific therapeutic contexts.
Eigenschaften
Molekularformel |
C45H60N4O11 |
|---|---|
Molekulargewicht |
833.0 g/mol |
IUPAC-Name |
(2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate |
InChI |
InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,47,51-54H,11,16-20H2,1-10H3 |
InChI-Schlüssel |
WGJJHCHIIIQECM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)C3=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


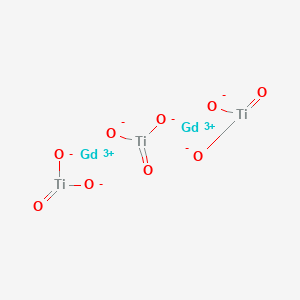
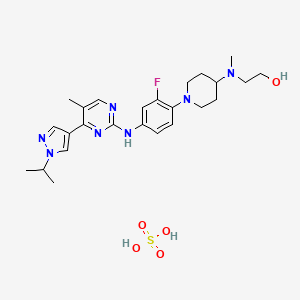
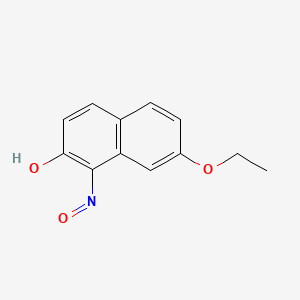

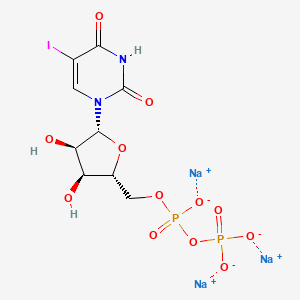
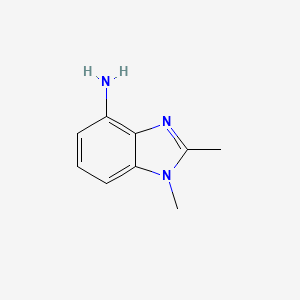
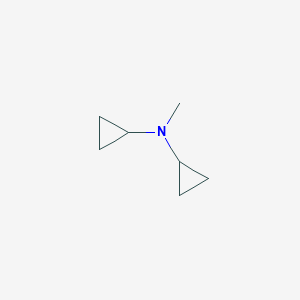

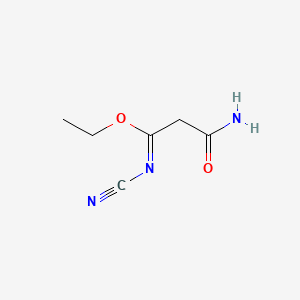
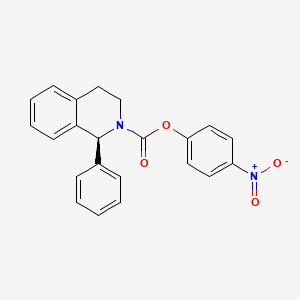
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
